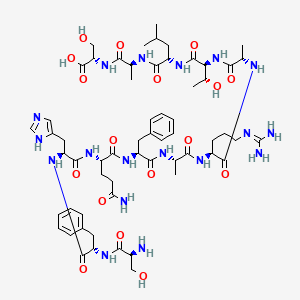
H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH is a peptide composed of the amino acids serine, phenylalanine, histidine, glutamine, alanine, arginine, threonine, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
化学反応の分析
Types of Reactions
Peptides like H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of peptide bonds.
Reduction: Reduction of disulfide bonds in peptides containing cysteine.
Substitution: Substitution reactions involving side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like sodium azide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of smaller peptide fragments, while reduction can result in the cleavage of disulfide bonds.
科学的研究の応用
Peptides like H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as catalysts in various reactions.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Employed in drug development, particularly in designing peptide-based therapeutics.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable materials.
作用機序
The mechanism of action of peptides like H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular responses, including signal transduction pathways, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH
- H-ALA-PRO-ALA-HIS-ARG-SER-SER-THR-PHE-PRO-GLN-ARG-PRO-THR-ARG-ALA-GLY-ARG-GLN-THR-GLN-LEU-LEU-ARG-SER-OH
Uniqueness
The uniqueness of H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH lies in its specific sequence of amino acids, which determines its structure, function, and interactions with other molecules
特性
分子式 |
C60H90N18O17 |
|---|---|
分子量 |
1335.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C60H90N18O17/c1-30(2)22-41(54(89)69-32(4)49(84)77-45(28-80)59(94)95)76-58(93)47(34(6)81)78-50(85)33(5)68-52(87)39(18-13-21-66-60(63)64)71-48(83)31(3)70-55(90)42(23-35-14-9-7-10-15-35)74-53(88)40(19-20-46(62)82)72-57(92)44(25-37-26-65-29-67-37)75-56(91)43(73-51(86)38(61)27-79)24-36-16-11-8-12-17-36/h7-12,14-17,26,29-34,38-45,47,79-81H,13,18-25,27-28,61H2,1-6H3,(H2,62,82)(H,65,67)(H,68,87)(H,69,89)(H,70,90)(H,71,83)(H,72,92)(H,73,86)(H,74,88)(H,75,91)(H,76,93)(H,77,84)(H,78,85)(H,94,95)(H4,63,64,66)/t31-,32-,33-,34+,38-,39-,40-,41-,42-,43-,44-,45-,47-/m0/s1 |
InChIキー |
OESNJIQESULMGZ-FAHRUCGCSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12388702.png)
![5-[2-[[(4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B12388713.png)
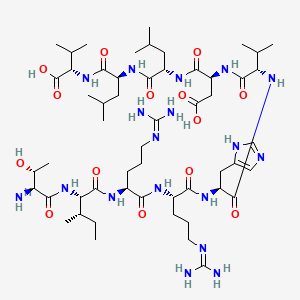
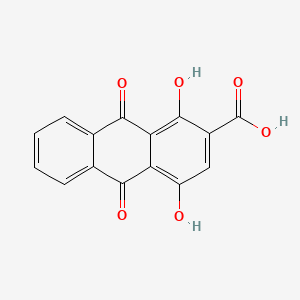
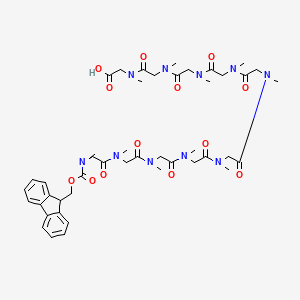
![1-[4-[4-(4-fluorophenyl)-2-[4-[5-(4-fluorophenyl)-4-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B12388723.png)
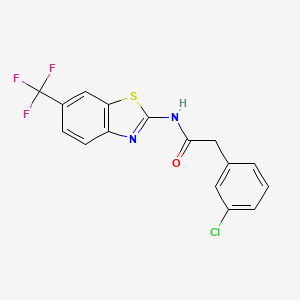

![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12388739.png)

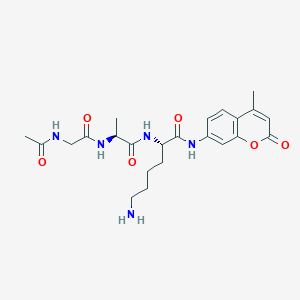

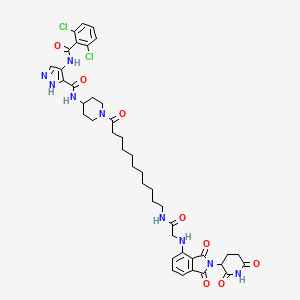
![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
